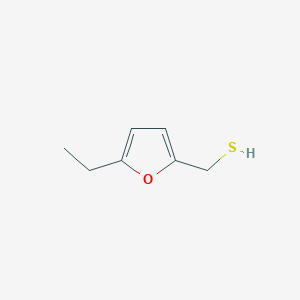
5-(4-ethoxyphenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethoxyphenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide, also known as EIT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EIT is a member of the isoxazole family of compounds and has been shown to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Fluorescent Dye Synthesis and Properties
Synthesis of Fluorescent Dyes : N-Ethoxycarbonylpyrene and perylene thioamides served as building blocks in creating a variety of fluorescent dyes incorporating thioimidate, 4-hydroxythiazolyl, 4-methoxythiazolyl, and thiazole-4-one moieties, along with an ester function. These compounds, when dissolved in DMSO, exhibited fluorescence ranging from 412–672 nm, with quantum yields between 0.1 and 0.88. Notably, 2-(Pyrene-1-yl)-5-ethoxycarbonyl-4-hydroxythiazole and 2-(perylene-3-yl)-5-ethoxycarbonyl-4-hydroxythiazole demonstrated dual fluorescence due to excited state proton transfer (ESPT), leading to white light emission in the former. The pyrenyl and perylenyl substituted 5-ethoxycarbonyl-5-methyl-(5H)-thiazole-4-ones showcased high emission efficiency (ΦF∼0.9) with emission peaks at 503 nm and 626 nm, respectively, suggesting emission from intramolecular charge transfer (ICT) excited states, as indicated by observed solvatochromism (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Corrosion Inhibition Studies
Novel Corrosion Inhibitor for Mild Steel : A new 1,3,4-thiadiazole derivative, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole (5-AMT), was synthesized and evaluated as a corrosion inhibitor for mild steel in a hydrochloric acid medium. The study revealed a high protection degree of approximately 98% with 5-AMT, highlighting its potential as an effective corrosion inhibitor. The adsorption of 5-AMT on mild steel was found to fit the Langmuir isotherm model, suggesting a physisorption mechanism. Computational studies supported the experimental findings, providing insights into the protection properties and quantum chemical parameters of the inhibitor (Attou et al., 2020).
Anticancer Activity of Thiadiazole Derivatives
Novel Anticancer Agents : A new series of thiadiazole derivatives were synthesized from 4-methyl-2-phenylthiazole-5-carbohydrazide, leading to compounds like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide. These compounds were evaluated for their anticancer activity, with some showing significant potential against Hepatocellular carcinoma cell line (HepG-2). The study highlights the promise of thiazole and thiadiazole derivatives as potent anticancer agents, with specific compounds demonstrating noteworthy efficacy (Gomha et al., 2017).
Propiedades
IUPAC Name |
5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-4-23-12-7-5-11(6-8-12)14-9-13(21-24-14)15(22)18-17-20-19-16(25-17)10(2)3/h5-10H,4H2,1-3H3,(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSIRDGYTKXTCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2364492.png)
![N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide](/img/structure/B2364494.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea](/img/structure/B2364497.png)
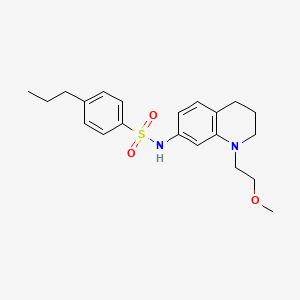
![N-[[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2364501.png)
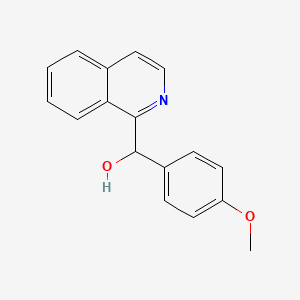
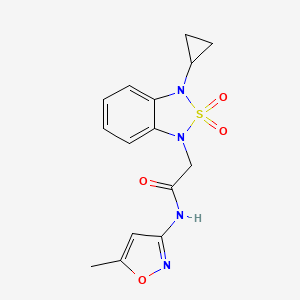
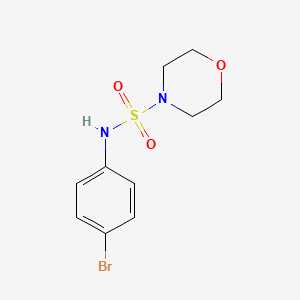


![Tert-butyl 3-[(2-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2364511.png)
